molecular formula C7H11ClFNO B8184443 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one;hydrochloride

2-Fluoro-8-azabicyclo[3.2.1]octan-3-one;hydrochloride

Cat. No.: B8184443
M. Wt: 179.62 g/mol
InChI Key: MFEYHJJAVAPWHL-UHFFFAOYSA-N
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Description

2-Fluoro-8-azabicyclo[321]octan-3-one;hydrochloride is a nitrogen-containing heterocyclic compound This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one;hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including asymmetric cycloadditions of cyclic azomethine ylides using dual catalytic systems . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-8-azabicyclo[3.2.1]octan-3-one;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-Fluoro-8-azabicyclo[3.2.1]octan-3-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various pharmacological effects, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-8-azabicyclo[3.2.1]octan-3-one;hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Properties

IUPAC Name

2-fluoro-8-azabicyclo[3.2.1]octan-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FNO.ClH/c8-7-5-2-1-4(9-5)3-6(7)10;/h4-5,7,9H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEYHJJAVAPWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(=O)CC1N2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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